molecular formula C25H24N4O4S B11358715 5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11358715
M. Wt: 476.5 g/mol
InChI Key: IBYGEHBHQDHACL-UHFFFAOYSA-N
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Description

5-{[(Furan-2-yl)methyl][(4-methylphenyl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple functional groups, including a furan ring, a sulfonyl group, and a carboxamide group. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Furan-2-yl)methyl][(4-methylphenyl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(Furan-2-yl)methyl][(4-methylphenyl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-{[(Furan-2-yl)methyl][(4-methylphenyl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(Furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
  • 5-{[(4-Methylphenyl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
  • 5-{[(Furan-2-yl)methyl][(4-methylphenyl)methyl]amino}-2-methylpyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-{[(Furan-2-yl)methyl][(4-methylphenyl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the sulfonyl group, in particular, contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H24N4O4S/c1-18-10-12-19(13-11-18)16-29(17-21-9-6-14-33-21)22-15-26-25(34(2,31)32)28-23(22)24(30)27-20-7-4-3-5-8-20/h3-15H,16-17H2,1-2H3,(H,27,30)

InChI Key

IBYGEHBHQDHACL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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